N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide
Overview
Description
N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide is an organic compound that belongs to the class of cinnamoyl derivatives. This compound is characterized by the presence of a methoxy group attached to the cinnamoyl moiety and an aminophenol group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide typically involves the reaction of p-methoxycinnamic acid with p-aminophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenol moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aminophenol derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-cancer research.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Neuroprotective Activity: The compound can protect neuronal cells from apoptosis by modulating signaling pathways like the caspase-3 pathway.
Comparison with Similar Compounds
Similar Compounds
p-Methoxycinnamic Acid: Shares the cinnamoyl moiety but lacks the aminophenol group.
p-Aminophenol: Contains the aminophenol group but lacks the cinnamoyl moiety.
N-(p-Methoxycinnamoyl)-p-aminobenzoic Acid: Similar structure but with a benzoic acid group instead of an aminophenol group.
Uniqueness
N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide is unique due to the combination of the methoxycinnamoyl and aminophenol groups, which confer distinct chemical and biological properties. This combination allows the compound to exhibit both UV-absorbing and antioxidant activities, making it valuable in various applications .
Properties
IUPAC Name |
(E)-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(18)8-6-13/h2-11,18H,1H3,(H,17,19)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFHLCSULMJJI-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19186-86-8 | |
Record name | Cinnamanilide, 4'-hydroxy-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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